molecular formula C18H20 B1195223 [3.3]Paracyclophane CAS No. 2913-24-8

[3.3]Paracyclophane

Cat. No.: B1195223
CAS No.: 2913-24-8
M. Wt: 236.4 g/mol
InChI Key: RUVOYPXKKFOGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3.3]Paracyclophane (C18H20) is a fundamental cyclophane structure that serves as a critical model system for investigating through-space electronic interactions and strain in organic molecules. Unlike its more strained [2.2]paracyclophane counterpart, this compound features longer three-carbon bridges, resulting in a lower ring strain energy and making it an intermediate of significant interest in the [n.n]paracyclophane series . In solution, it dynamically exists as interconverting cis and trans conformers, a phenomenon that can be thoroughly characterized using variable-temperature NMR spectroscopy and density functional theory (DFT) calculations . Its unique non-planar, distorted benzene rings provide a versatile platform for fundamental studies on aromaticity in strained systems, transannular interactions, and the development of novel supramolecular structures . This compound is particularly valuable for researchers exploring the relationship between molecular geometry and electronic properties. Advanced synthetic routes have been established to provide efficient access to this compound, facilitating its use in various research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2913-24-8

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

tricyclo[10.2.2.25,8]octadeca-1(15),5,7,12(16),13,17-hexaene

InChI

InChI=1S/C18H20/c1-3-15-7-11-17(12-8-15)5-2-6-18-13-9-16(4-1)10-14-18/h7-14H,1-6H2

InChI Key

RUVOYPXKKFOGBH-UHFFFAOYSA-N

SMILES

C1CC2=CC=C(CCCC3=CC=C(C1)C=C3)C=C2

Canonical SMILES

C1CC2=CC=C(CCCC3=CC=C(C1)C=C3)C=C2

Other CAS No.

2913-24-8

Synonyms

(2.2)paracyclophane
(3.3)paracyclophane

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 3.3 Paracyclophane Systems

Classical and Evolving Synthetic Approaches to the [3.3]Paracyclophane Core

The construction of the strained, cyclic framework of this compound requires specialized synthetic strategies to overcome the entropic and enthalpic barriers associated with macrocyclization.

High Dilution Condensation Reactions

High dilution techniques are a cornerstone of cyclophane synthesis, designed to favor intramolecular cyclization over intermolecular polymerization. By maintaining very low concentrations of the reactive precursors, the probability of one end of a molecule reacting with its other end is increased relative to reacting with another molecule.

For the synthesis of this compound precursors, such as dithia[3.3]paracyclophanes, this method is indispensable. logos-verlag.com Typically, solutions of the two different precursor molecules, for instance, a bis(halomethyl)arene and a bis(mercaptomethyl)arene, are added dropwise over an extended period to a large volume of a stirred solvent containing a base. acs.org This ensures that the reactive intermediates are generated in situ at extremely low concentrations, promoting the desired ring-closing reaction. thieme-connect.de The efficiency of these condensation reactions is highly dependent on factors like ring size, solvent, temperature, and the specific base used. thieme-connect.de

Dithiathis compound Precursors and Sulfur Extrusion Methods

A highly effective and versatile route to the this compound hydrocarbon core involves the use of dithiathis compound as a key intermediate. oup.com This strategy breaks the challenging carbon-carbon bond formation into a more manageable carbon-sulfur bond formation, followed by the removal of the sulfur atoms.

The synthesis typically begins with the coupling of 1,4-bis(bromomethyl)benzene (B118104) with 1,4-bis(mercaptomethyl)benzene under high dilution conditions with a base like cesium carbonate or sodium hydroxide. thieme-connect.demun.ca This reaction yields 2,11-dithiathis compound. beilstein-journals.orgd-nb.info The yields for this cyclization step can be moderate to good, and the method's robustness has made it a standard procedure. mun.ca

Once the dithiathis compound is obtained, the sulfur atoms are extruded to form the desired trimethylene bridges. Several methods exist for this transformation:

Sulfone Pyrolysis : This is a common and high-yielding method. The sulfide (B99878) bridges of the dithiathis compound are first oxidized to disulfones using an oxidizing agent like 3-chloroperoxybenzoic acid (mCPBA). thieme-connect.de The resulting disulfone is then pyrolyzed at high temperatures under vacuum (flash vacuum pyrolysis), which causes the extrusion of sulfur dioxide and the formation of the C-C bonds, yielding this compound. thieme-connect.debeilstein-journals.org

Photolytic Sulfur Extrusion : An alternative, milder method involves the direct irradiation of the dithiathis compound in the presence of a suitable solvent, such as triethyl phosphite. oup.com The photochemical reaction leads to the extrusion of sulfur atoms, forming the carbon-carbon bonds of the cyclophane. This method avoids the high temperatures required for sulfone pyrolysis. oup.com

Thia-Stevens Rearrangement : Another approach involves converting the dithiathis compound into a bis(methylsulfonium) salt. mun.ca Treatment with a strong base like sodium hydride can then induce a thia-Stevens rearrangement to form a different carbon skeleton, which can be further manipulated to achieve the final cyclophane structure. mun.ca

Table 1: Comparison of Sulfur Extrusion Methods for this compound Synthesis
MethodIntermediateConditionsTypical YieldReference
Sulfone Pyrolysis2,11-Dithiathis compound disulfoneHigh temperature (e.g., 650°C), Flash Vacuum Pyrolysis (FVP)~65-75% thieme-connect.de
Photolytic Extrusion2,11-Dithiathis compoundUV irradiation (high-pressure Hg lamp), P(OEt)₃~23% oup.com

Multilayered this compound Synthesis

The synthesis of multilayered [3.3]paracyclophanes, which feature more than two stacked aromatic rings, represents a significant synthetic challenge. These structures are of great interest for studying extended transannular π-π interactions. The synthetic strategies generally build upon the methods developed for single this compound systems, applied in a stepwise fashion. oup.com

For instance, the synthesis of a three-layered this compound can be achieved by first constructing a functionalized this compound, which is then used as the central deck for the addition of a third aromatic ring. kyushu-u.ac.jpresearchgate.net A common approach involves using the (p-ethylbenzenesulfonyl)methyl isocyanide (EbsMIC) coupling method or the dithia-intermediate route. oup.comresearchgate.net For example, a 4,7-bis(bromomethyl)[2.2]paracyclophane was coupled with 1,4-bis(2-mercaptoethyl)benzene to form a dithia-bridged intermediate, which upon photodesulfurization yielded a [2.2]this compound. oup.com Similarly, the synthesis of three- and four-layered [3.3]paracyclophanes has been accomplished, with their complex structures confirmed by X-ray crystallography. kyushu-u.ac.jpugr.es

Table 2: Examples of Synthesized Multilayered [3.3]Paracyclophanes
CompoundSynthetic MethodKey FeaturesReference
Three-layered this compound(p-Ethylbenzenesulfonyl)methyl isocyanide (EbsMIC) methodX-ray analysis confirmed the structure. researchgate.net
Four-layered this compound(p-Ethylbenzenesulfonyl)methyl isocyanide (EbsMIC) methodDemonstrates significant π-π stacking and strain. kyushu-u.ac.jpresearchgate.net
[2.2]this compoundDithia intermediate and photodesulfurizationCombines different bridge lengths in one molecule. oup.com

Functionalization and Regioselective Derivatization of this compound

The derivatization of the this compound core is essential for tuning its properties and incorporating it into larger molecular systems. Functionalization can occur on the aromatic decks or the aliphatic bridges.

Electrophilic Aromatic Substitution on this compound

The benzene (B151609) rings of this compound, while distorted from planarity, can undergo electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the electronic effects of the existing substituents and the steric hindrance imposed by the cyclophane structure. chemistrytalk.orgwikipedia.org Compared to [2.2]paracyclophane, the reduced ring strain in the [3.3] system means its reactivity is closer to that of conventional aromatic compounds, though still influenced by its unique 3D structure.

Substituents already on one of the benzene rings will direct incoming electrophiles. Electron-donating groups typically direct ortho- and para-substitution, while electron-withdrawing groups direct meta-substitution. libretexts.org However, in cyclophanes, the "para" position is occupied by the bridge, and the steric bulk of the opposing deck and bridges can influence the ortho- versus meta- outcome. For monosubstituted [3.3]paracyclophanes, substitution generally occurs on the unsubstituted ring due to steric hindrance. The precise site of substitution is a result of a complex interplay between electronic and steric factors, often requiring computational models for accurate prediction. nih.govrsc.org For example, the nitration of [2.2]paracyclophane yields the 4-nitro derivative, and similar regioselectivity considerations apply to the [3.3] system. beilstein-journals.org

Introduction of Heteroatoms into the Bridging Units (e.g., Diaza-, Dithia-Analogues)

Replacing the methylene (B1212753) (-CH₂-) groups in the bridges of this compound with heteroatoms creates heteroatom-bridged analogues with altered electronic properties, coordination abilities, and reactivity.

Dithia[3.3]paracyclophanes : As discussed, these are not only crucial synthetic intermediates but are also stable compounds in their own right. worktribe.combeilstein-journals.org The sulfur atoms introduce lone pairs of electrons and can act as coordination sites for metal ions. These dithia-analogues have been used to bridge bimetallic ruthenium complexes, where the cyclophane structure facilitates electronic communication between the metal centers through effective transannular π-π interactions. acs.orgrsc.org

Diaza[3.3]paracyclophanes : The introduction of nitrogen atoms into the bridges yields azacyclophanes. These are often synthesized by the condensation of a diacid chloride with a diamine under high dilution, followed by reduction of the resulting diamide (B1670390) with reagents like lithium aluminum hydride. oup.com These nitrogen-containing cyclophanes are of interest as host molecules and as building blocks for more complex supramolecular architectures. researchgate.net For example, N,N',N'',N'''-tetramethyl-2,11,20,29-tetraaza[3.3.3.3]paracyclophane has been synthesized via an amide-formation strategy. oup.com

Derivatization for Enhanced Planar Chirality

The inherent non-planarity of the aromatic rings and the restricted rotation imposed by the bridges mean that appropriately substituted [n]paracyclophanes exhibit planar chirality. ensta-paris.fr This feature has made them attractive targets for applications in asymmetric synthesis and materials science. beilstein-journals.orgnih.govresearchgate.net The enantioselective synthesis of planar-chiral paracyclophanes is a more direct and desirable approach compared to the classical resolution of racemic mixtures. nih.gov

A significant strategy for inducing and enhancing planar chirality in paracyclophane systems involves the use of chiral catalysts. For instance, chiral phosphoric acids have emerged as powerful organocatalysts for this purpose. Researchers have designed and synthesized cyclic phosphoric acids that incorporate a planar chiral this compound framework, sometimes in combination with other chiral units like ferrocene. Current time information in Blackburn with Darwen, GB.nih.gov These novel acids have been successfully used as catalysts in enantioselective transformations. Current time information in Blackburn with Darwen, GB.union.edu The development of these chiral catalysts has opened new avenues for creating enantiomerically enriched paracyclophane derivatives. For example, an efficient method for the asymmetric synthesis of planar-chiral macrocycles, including paracyclophanes, has been developed through the enantioselective electrophilic amination of prochiral substrates using chiral phosphoric acid catalysis. beilstein-journals.org

Transition metal catalysis also plays a key role. Rhodium(II) catalysts, in particular, have been employed for the asymmetric functionalization of paracyclophanes. While rhodium-catalyzed reactions of donor/acceptor carbenes with [2.2]paracyclophanes lead to cyclopropanation, the less strained this compound undergoes benzylic C–H functionalization. nih.govresearchgate.netbeilstein-journals.org The use of chiral rhodium catalysts can achieve this functionalization with good enantioselectivity, providing access to valuable chiral building blocks. nih.gov

The following table summarizes selected catalytic systems used for the enantioselective synthesis of planar chiral paracyclophane derivatives.

Catalyst/MethodSubstrate TypeTransformationKey FeatureReference(s)
Chiral Phosphoric AcidsProchiral [n]paracyclophanesElectrophilic Aromatic AminationHigh yields and excellent enantioselectivities (up to 99.5:0.5 er). beilstein-journals.org
Ferrocene-Bridged this compound Phosphoric Acidsα-ArylquinolinesH-transfer ReductionFirst family of planar chiral acids based on paracyclophane structures. union.edu
Rhodium(II) Catalysts (e.g., Rh₂(S-TPPTTL)₄)This compoundBenzylic C–H InsertionContrasting reactivity with [2.2]paracyclophanes; good enantioselectivity. nih.govresearchgate.net
Palladium Catalysis with Chiral Ligands (e.g., (Sp,R)-L3)[2.2]Paracyclophane-derived IminesKinetic ResolutionHigh selectivity factors (s up to 128) for addition of arylboronic acids. researchgate.net

Advanced Synthetic Transformations Involving this compound Scaffolds

The unique strain and electronic communication within paracyclophanes make them not just synthetic targets but also versatile starting materials for more complex architectures. Their transformation into polymers, highly strained systems, and heterocycles showcases their utility as advanced building blocks.

Ring-Opening Metathesis Polymerization (ROMP) from this compound-Derived Dienes

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing well-defined polymers from strained cyclic olefins. ugr.es The strain inherent in [2.2]paracyclophane-1,9-dienes makes them excellent monomers for ROMP, providing access to poly(p-phenylene vinylene) (PPV) derivatives with controlled molecular weights and low polydispersity. ugr.es A common and efficient route to these diene monomers begins with the corresponding dithiathis compound. beilstein-journals.org

The synthesis typically involves a multi-step sequence starting from the dithiathis compound precursor. A key step is the ring contraction via a benzyne-induced Stevens rearrangement, followed by oxidation of the resulting bis-sulfide to the bis-sulfoxide, and finally, a thermal elimination reaction to yield the desired [2.2]paracyclophane-1,9-diene. beilstein-journals.org This methodology has been successfully applied to produce a variety of substituted paracyclophanediene monomers.

Once synthesized, these strained dienes can be polymerized using olefin metathesis catalysts, such as the second-generation Grubbs catalyst (G2). union.edu The polymerization of asymmetrically substituted dienes, for instance, those containing both electron-donating and electron-accepting aromatic rings, allows for the synthesis of donor-acceptor alternating copolymers. union.edu Furthermore, the living nature of ROMP enables the creation of well-defined block copolymers by the sequential addition of different monomers. beilstein-journals.org

The reactivity in ROMP can be highly dependent on the stereochemistry of the monomer. For example, in the case of an ortho-alkoxy benzothiadiazole [2.2]paracyclophane-1,9-diene, which exists as a mixture of syn and anti isomers, one isomer polymerizes significantly faster than the other due to steric hindrance. union.edu

Monomer PrecursorKey Synthetic StepsROMP CatalystPolymer ProductNotable FindingReference(s)
Dithiathis compound1. Benzyne-induced Stevens rearrangement2. Oxidation (H₂O₂)3. PyrolysisGrubbs 2nd Gen.Alternating cis/trans-poly(p-phenylenevinylene) (PPV)Stereoisomers of the monomer show vastly different polymerization rates. union.edu
Dithiathis compound1. Benzyne-induced Stevens rearrangement2. Oxidation3. EliminationGrubbs 2nd Gen.Donor-acceptor arylenevinylene diblock copolymersSequential monomer addition allows for block copolymer synthesis. beilstein-journals.org

Contractive Annulation Strategies for Strained Analogues

Contractive annulation is a synthetic strategy that simultaneously expands an aromatic ring system while contracting the bridge of a cyclophane. This powerful method has been used to synthesize highly strained, novel cyclophane analogues from [2.2]paracyclophane. However, the reactivity of this compound under similar conditions is notably different.

Studies involving rhodium-catalyzed reactions of donor/acceptor carbenes have revealed a distinct divergence in reaction pathways between [2.2]- and [3.3]paracyclophanes. While [2.2]paracyclophane undergoes cyclopropanation on one of its aromatic rings, which can be viewed as the initial step in a contractive annulation sequence, this compound does not. researchgate.net Instead, due to its reduced ring strain and consequently less activated aromatic ring, this compound exclusively undergoes C–H insertion at a benzylic position of the three-carbon bridge. nih.govresearchgate.netbeilstein-journals.org

This C–H functionalization, catalyzed by dirhodium catalysts such as Rh₂(R-TPPTTL)₄, can proceed with moderate diastereoselectivity and good enantioselectivity. nih.gov This outcome highlights a fundamental difference in the chemical behavior of these two homologous cyclophanes, precluding the direct application of contractive annulation strategies developed for the [2.2] system to the [3.3] scaffold. The preference for benzylic C-H functionalization in this compound opens up different avenues for derivatization, focusing on the modification of the aliphatic bridges rather than the aromatic decks via ring expansion. researchgate.net

Multi-Component Reactions Utilizing this compound Building Blocks

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for rapidly generating molecular complexity. walisongo.ac.id Paracyclophanes, with their unique three-dimensional structures, are attractive building blocks for creating novel and diverse chemical scaffolds via MCRs.

While the application of MCRs to this compound is not as extensively documented as for its [2.2] counterpart, the principles and reaction types are broadly applicable. Isocyanide-based MCRs, such as the Ugi, Passerini, and Groebke–Blackburn–Bienaymé (GBB) reactions, are particularly well-suited for diversity-oriented synthesis. nih.govbeilstein-journals.org

For example, the GBB reaction, a three-component condensation of an aldehyde, an isocyanide, and an amino-heterocycle, has been successfully applied to formyl-[2.2]paracyclophane. nih.gov This reaction provides access to a library of skeletally diverse cyclophanyl-imidazole ligands. nih.gov A one-pot protocol has even been developed where the requisite [2.2]paracyclophane-isocyanide is generated in situ from the corresponding formamide, which then participates in the GBB reaction. nih.govnih.gov

Given that formyl-[3.3]paracyclophanes can be synthesized, it is highly plausible that they could serve as the aldehyde component in similar GBB reactions or other MCRs. The resulting fused imidazoles would incorporate the bulky, chiral this compound scaffold, leading to compounds with potential applications as chiral ligands or in materials science. The general applicability of MCRs suggests that functionalized [3.3]paracyclophanes (e.g., as aldehydes, amines, or isocyanides) could be valuable substrates for generating complex heterocyclic structures.

MCR TypeParacyclophane Component (Example)Other Components (Example)Product Type (Example)Potential ApplicationReference(s)
Groebke–Blackburn–Bienaymé (GBB)Formyl-[2.2]paracyclophane2-Aminopyridine, tert-Butyl isocyanide[2.2]Paracyclophane-fused Imidazo[1,2-a]pyridinesChiral ligands for catalysis, fluorescent materials nih.govnih.gov
Passerini ReactionAldehyde/Ketone, Carboxylic AcidIsocyanideα-Acyloxy amideCombinatorial chemistry, peptidomimetics broadinstitute.org
Ugi ReactionAldehyde/Ketone, Carboxylic Acid, AmineIsocyanideα-Acylamino amideDrug discovery, synthesis of heterocycles researchgate.net

Advanced Structural and Conformational Investigations of 3.3 Paracyclophane

Conformational Dynamics and Isomerism in [3.3]Paracyclophane

Unlike the more rigid [2.2]paracyclophane, the longer trimethylene bridges in this compound afford it considerable conformational mobility. This leads to a dynamic equilibrium between several isomers in solution.

In solution, this compound primarily exists as two interconverting conformers: a cis (or syn) isomer and a trans (or anti) isomer. acs.orgnih.gov These isomers are distinguished by the relative arrangement of the two trimethylene bridges. The existence of these distinct conformational isomers has been confirmed through variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov The interconversion between the cis and trans forms is a dynamic process, the rate of which is temperature-dependent.

Further complexity is introduced by the conformation of the trimethylene bridges themselves, which can adopt either a chair or a boat form, analogous to the conformations of cyclohexane. nih.govethernet.edu.etmun.ca In the most stable cis conformer, both bridges are in a chair conformation. The trans conformer is believed to involve one chair and one boat bridge.

In more complex, multi-layered this compound systems, the bridging units can adopt varied conformations. For instance, in a three-layered this compound, both [3.3]PCP units were found to assume a boat conformation. nih.gov In a four-layered system, the outer [3.3]PCP units adopted a boat conformation while the inner dione (B5365651) unit had a chair conformation. nih.gov Similarly, in certain five-layered [3.3]metacyclophanes, the moieties adopt anti (chair/boat) conformations. researchgate.net This demonstrates the conformational flexibility of the this compound framework.

The interconversion between the conformers of this compound involves overcoming a specific energy barrier. This process has been studied in detail using dynamic NMR spectroscopy and computational methods like Density Functional Theory (DFT). acs.orgnih.govnih.gov These studies provide quantitative data on the thermodynamics of the inversion process. Complete Arrhenius data for the interconversion have been determined, offering a full characterization of the dynamic behavior in solution. acs.orgnih.gov DFT calculations have computed the barrier for this interconversion in close agreement with experimental results. nih.gov

Table 1: Selected Thermodynamic and Kinetic Parameters for this compound Conformational Inversion

Parameter Value Method Reference
Energy Barrier (ΔG‡) 11.6 kcal/mol Dynamic ¹H NMR colab.ws
Interconversion Barrier ~19 kcal/mol DFT Calculation researchgate.net
Phenyl Ring Rotation Barrier ~300 kJ/mol (~71.7 kcal/mol) DFT Calculation researchgate.net

Note: The values presented are from different studies and may refer to slightly different systems (e.g., dithiathis compound in the case of the 11.6 kcal/mol barrier). The data illustrates the magnitude of the energy barriers involved.

Molecular Strain and Non-Planarity of Aromatic Rings in this compound

A defining feature of smaller cyclophanes is the significant strain induced by the bridging of the aromatic rings. This strain forces the normally planar benzene (B151609) rings to distort.

In this compound, the benzene rings are bent into a boat-like or twisted conformation. researchgate.netrsc.org This distortion from planarity is a direct consequence of the molecule relieving steric strain. The total strain energy of this compound is considerably lower than that of its more constrained analogue, [2.2]paracyclophane, but still significant. The strain energy for this compound is estimated to be around 12 kcal/mol. nih.gov DFT studies have been employed to calculate the strain energies of various paracyclophanes, confirming this trend. nih.govresearchgate.net This strain energy is associated with several factors, including the distortion of the benzene rings from planarity and repulsive interactions between the rings and the aliphatic bridges. researchgate.netacs.org

The length of the alkyl bridges in [n.n]paracyclophanes has a profound effect on the molecular geometry and strain energy. As the bridge length increases from n=2 to n=3 and n=4, the molecule gains flexibility, allowing the benzene rings to move further apart and adopt a more relaxed, less distorted conformation.

In [2.2]paracyclophane, the benzene rings are forced into close proximity, leading to a high strain energy of approximately 29-33 kcal/mol. umich.edu Increasing the bridge length to form this compound allows the decks to be further apart (average distance of 3.3 Å), which significantly reduces the strain energy to about 12 kcal/mol. nih.gov This trend continues with [4.4]paracyclophane, which is considered nearly strain-free (strain energy of ~2 kcal/mol), reflecting only minor out-of-plane distortion of its phenyl rings. nih.govresearchgate.netnih.gov The investigation of [2.2], [3.3], and [4.4]paracyclophanes using DFT methods has provided robust estimates of their strain energies, which consistently show a decrease with increasing tether length. nih.govresearchgate.net

Table 2: Comparison of Strain Energy in [n.n]Paracyclophanes

Compound Bridge Length (n) Approximate Strain Energy (kcal/mol) Reference
[2.2]Paracyclophane 2 29 - 33 umich.edu
This compound 3 12 nih.gov
[4.4]Paracyclophane 4 ~2 researchgate.netnih.gov

Crystallographic Analysis of this compound Derivatives

The elongated trimethylene bridges in this compound, compared to its more strained [2.2] analogue, afford greater conformational flexibility and a larger intramolecular distance between the benzene decks. These features significantly influence the solid-state structures of its derivatives, leading to diverse and fascinating crystallographic arrangements. X-ray crystallography has been an indispensable tool in elucidating these structures, revealing key details about their conformations, packing motifs, and non-covalent interactions.

In the solid state, derivatives of this compound adopt conformations and packing structures that are a direct consequence of their substitution patterns and the intermolecular forces at play.

A common conformation for dithiathis compound (dtpcp) derivatives is the chair conformation . This arrangement was observed in a dinuclear silver(I) complex where the dtpcp ligand acts as a bridge. iucr.org This specific conformation facilitates a step-like arrangement of the coordinated silver moieties, which in turn allows for the formation of a complex interwoven bilayer structure in the crystal lattice. iucr.org

The crystal packing of this compound derivatives is highly variable. In the aforementioned silver(I) complex, dinuclear units are interconnected through hydrogen bonds to form two-dimensional zigzag sheets. Two of these sheets then interweave in an offset fashion to create a bilayer network. iucr.org In another example, a silver(I) complex of dtpcp forms infinite parallel chains within the crystal. researchgate.net The crystal structure of 6,14-Dibromo-2,11-dithiathis compound provides a detailed example of a specific packing arrangement, as detailed in the table below. researchgate.net In some substituted [2.2]paracyclophanes, a "7,11"-packing pattern is common, involving layers of hexagonally arranged molecules, and it is suggested that similar patterns could be observed in this compound derivatives. beilstein-journals.org

Table 1: Crystallographic Data for 6,14-Dibromo-2,11-dithiathis compound
ParameterValue
Systematic Name1²,5²-dibromo-2,7-dithia-1,5(1,4)-dibenzenaoctaphane
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.0563 (11)
b (Å)13.8931 (17)
c (Å)24.641 (3)
Z (Molecules per unit cell)8
researchgate.net

The distance between the two aromatic rings (decks) is a fundamental characteristic of paracyclophanes. In this compound derivatives, this spacing is significantly larger than in the [2.2] system, which reduces ring strain and influences intermolecular interactions.

Intramolecular Spacing: Crystallographic analysis of 6,14-Dibromo-2,11-dithiathis compound revealed a short distance of 3.313 (5) Å between the centroids of the two benzene rings. researchgate.net This distance is indicative of potential transannular π-π interactions. researchgate.net Studies on amide-functionalized derivatives, such as this compound-5,8,14,17-tetracarboxamide ([3.3]pCpTA), show that the intramolecular deck-to-deck spacing increases compared to analogous [2.2]paracyclophane systems. researchgate.netacs.org This increase is attributed to the greater flexibility of the trimethylene bridges and steric effects from the functional groups. researchgate.netacs.org

Intermolecular Spacing: The packing of this compound derivatives in the solid state is often governed by intermolecular π-π interactions between the aromatic decks of adjacent molecules. In a self-assembled bilayer network of a silver(I)-dtpcp complex, the pyridine (B92270) rings from different sheets were found to be partially overlapped with an average interplanar distance of 3.30 Å , indicating strong π-π interactions that stabilize the crystal structure. iucr.org Research on [3.3]pCpTA also highlights the importance of intermolecular deck-to-deck spacing, which, along with intramolecular spacing, is a key factor in determining the strength of its supramolecular assembly. researchgate.netacs.org

Table 2: Selected Deck-to-Deck Spacing in this compound Derivatives
DerivativeSpacing TypeDistance (Å)Reference
6,14-Dibromo-2,11-dithiathis compoundIntramolecular (Ring Centroid)3.313 (5) researchgate.net
Silver(I)-dtpcp complexIntermolecular (Pyridine-Pyridine)3.30 iucr.org
[3.3]pCpTAIntramolecular & IntermolecularIncreased vs. [2.2]pCpTA researchgate.netacs.org

The introduction of functional groups capable of hydrogen bonding, such as amides or carboxylic acids, onto the this compound scaffold enables the formation of intricate and hierarchical supramolecular structures. These networks are critical in directing the self-assembly and solid-state packing of the molecules.

A prime example is This compound-5,8,14,17-tetracarboxamide ([3.3]pCpTA) . Crystallographic studies have revealed that this molecule engages in both intramolecular (transannular) and intermolecular hydrogen bonding. acs.org The transannular hydrogen bonds pre-organize the molecule for subsequent assembly. researchgate.netacs.org In the solid state and in nonpolar solutions, these interactions lead to the formation of homochiral assemblies through a double-helical intermolecular hydrogen bonding motif. acs.org

Electronic Properties and Interannular Interactions in 3.3 Paracyclophane

Transannular π-Electronic Interactions in [3.3]Paracyclophane

The close face-to-face alignment of the aromatic rings in this compound facilitates transannular π-electronic interactions, where electron density can communicate across the inter-ring space rather than solely through covalent bonds. This through-space interaction is a hallmark of cyclophane chemistry and contributes significantly to their unique electronic and photophysical characteristics.

Through-Space Conjugation Phenomena

Through-space conjugation in this compound refers to the direct electronic overlap between the π-electron systems of the two benzene (B151609) rings, despite the absence of a direct covalent bond between them. While this interaction is generally weaker in this compound compared to its [2.2] counterpart due to increased inter-ring separation, it is demonstrably present and plays a crucial role in its electronic behavior fishersci.comfishersci.atwikipedia.org.

Quantum Theory of Atoms in Molecules (QTAIM) analysis has provided evidence for this weak orbital through-space C···C interaction between the different rings in this compound fishersci.comuni.lu. Specifically, two bond paths with a density of 0.0076 atomic units (a.u.) have been observed, indicating a very weak orbital interaction between carbon atoms of the opposing rings fishersci.com. Molecular orbital (MO) plots, particularly of the Lowest Unoccupied Molecular Orbital (LUMO), reveal that the π* LUMO is delocalized between the top and bottom benzene rings, showing an in-phase overlap of orbitals in the inter-ring space fishersci.at. This orbital overlap contributes to the observed electronic communication.

The inter-plane distance between the two benzene rings in this compound derivatives, such as 2,11-dithiathis compound, has been experimentally determined to be approximately 3.251 Å wikipedia.org. This distance is less than the typical van der Waals packing distance of aromatic rings (around 3.4 Å), further supporting the presence of transannular π-π interactions wikipedia.org.

Table 1: Structural Parameters and Through-Space Interaction Indicators in this compound Derivatives

ParameterValue (for 5,8-Dibromo-15,18-dimethoxy-2,11-dithiathis compound)Reference
Dihedral Angle Between Aromatic Rings0.6 (2)° wikipedia.org
Centroid Separation of Aromatic Rings3.251 (2) Å wikipedia.org
QTAIM Bond Path Density (C···C interaction)0.0076 a.u. (for this compound) fishersci.com

Influence of Substituents on Inter-Ring Electronic Communication

The electronic communication between the aromatic rings in this compound systems can be significantly modulated by the introduction of substituents. Theoretical calculations, including multipole-derived charge analysis, QTAIM, and non-bonding interaction (NCI) analyses, have been employed to investigate these effects fishersci.comuni.lu.

Studies involving electron-donor groups, such as N,N-dimethylamino (NMe2), and electron-acceptor groups, like nitro (NO2), have shown that their presence increases the attractive interaction between the aromatic rings in substituted [3.3]paracyclophanes fishersci.comuni.lu. This effect is primarily attributed to electrostatic interactions fishersci.comuni.lu. For instance, the aromatic interaction energy (AIE) values for substituted [3.3]paracyclophanes indicate a dominance of attractive interactions, contrasting with the repulsive interactions often observed in [2.2]paracyclophanes fishersci.com. Methyl substitution has also been observed to enhance transannular effects relative to the parent compound wikipedia.org.

Charge-Transfer Interactions within this compound Systems

Charge-transfer (CT) interactions are a prominent feature of this compound systems, particularly when donor and acceptor moieties are incorporated or when complexed with external electron acceptors like tetracyanoethylene (B109619) (TCNE) fishersci.cacenmed.comamericanelements.comsigmaaldrich.comnih.govnih.gov. These interactions lead to characteristic charge-transfer bands in UV/Vis spectra.

In donor-acceptor (D-A) type [3.3]paracyclophanes, the charge-transfer interaction is mainly responsible for through-space communication cenmed.comamericanelements.com. For example, studies on layered [3.3]paracyclophanes containing 2,1,3-benzothiadiazole (B189464) (BTD) as an acceptor demonstrate that UV/Vis spectra exhibit similar bands regardless of the specific bridge type (-CH2COCH2- or -CH2CH2CH2-), indicating the dominance of through-space CT interactions cenmed.comamericanelements.com.

The magnitude of transannular π-electronic interaction can be gauged by the bathochromic shift (red shift) and hyperchromic effect observed in the electronic spectra as the number of stacked aromatic layers increases sigmaaldrich.comnih.govnih.gov. For instance, in three- and four-layered [3.3]paracyclophanes complexed with TCNE, two absorption maxima are observed in the CT bands sigmaaldrich.comnih.gov. The longest wavelength absorption maximum (λmax) shows significant shifts: approximately 60 nm when increasing from two to three layers, and about 50 nm when increasing from three to four layers sigmaaldrich.comnih.gov. This strong correlation between the λmax of the CT bands and oxidation potentials further confirms the presence of transannular electronic effects nih.govnih.gov.

Table 2: Charge-Transfer Band Shifts in Layered [3.3]Paracyclophanes with TCNE

Layer TransitionApproximate λmax Shift (nm)Reference
Two to Three~60 sigmaaldrich.comnih.gov
Three to Four~50 sigmaaldrich.comnih.gov

Aromaticity Perturbation in Strained this compound Frameworks

The inherent structural rigidity and the close proximity of the benzene rings in this compound impose significant strain on the aromatic frameworks, leading to their distortion from ideal planarity. This distortion raises questions about the retention or perturbation of aromaticity within these strained systems.

Quantifying Aromaticity Loss/Retention

Despite the significant distortion, [3.3]paracyclophanes generally retain their aromaticity wikipedia.orguni.lu. This retention is often assessed using various criteria, including spectroscopic methods like UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as computational indices such as Nucleus-Independent Chemical Shifts (NICS), Harmonic Oscillator Model of Aromaticity (HOMA), and Para-Delocalization Index (PDI) wikipedia.orguni.lufishersci.canih.gov.

X-ray crystallography studies on this compound and its derivatives have confirmed the non-planar nature of the benzene rings. For example, in 5,8-dibromo-15,18-dimethoxy-2,11-dithiathis compound, the dihedral angle between the aromatic rings is minimal (0.6°), indicating a near-parallel arrangement, but the rings themselves are distorted wikipedia.org. While smaller [n.n]paracyclophanes like [2.2]paracyclophane exhibit more pronounced distortions (e.g., boat conformation with significant bond length alternation and angular deviations) wikipedia.org, this compound also experiences ring deformation due to the bridging chains sigmaaldrich.comnih.govnih.gov. Despite these structural deformations, the characteristic aromatic proton signals in NMR spectra typically appear near their usual positions, suggesting that the rings largely maintain their aromatic character wikipedia.org.

Computational studies using NICS, HOMA, and PDI have further supported the retention of aromaticity in many cyclophanes, even those with considerable non-planarity uni.lufishersci.ca. These methods quantify the magnetic and electronic aspects of aromaticity, indicating that the π-electron delocalization, a key characteristic of aromaticity, persists in these strained frameworks.

Orbital Interactions and Their Contribution to Electronic Structure

The electronic structure of this compound is profoundly influenced by the orbital interactions between the closely spaced aromatic rings. Beyond the weak ground-state through-space C···C interactions, excited-state orbital interactions are particularly significant fishersci.comfishersci.at.

Theoretical investigations into the excited states of this compound, often employing methods like multiconfiguration quasi-degenerated perturbation theory (MCQDPT) and time-dependent density functional theory (TD-DFT), reveal important insights. In the first excited states, the equilibrium distances between the benzene rings tend to shorten compared to the ground state, and the rings adopt an almost eclipsed parallel configuration. This phenomenon is indicative of excimer formation, where an excited molecule interacts with a ground-state molecule (or another part of the same molecule in intramolecular cases) to form a transient excited dimer.

The frontier molecular orbitals (FMOs), particularly the HOMO (Highest Occupied Molecular Orbital) and LUMO, play a critical role in mediating these interactions. The delocalization of these orbitals across both aromatic rings facilitates the electronic communication and charge transfer processes observed in this compound systems fishersci.at. The sensitivity of the electronic structure to inter-ring distance and orientation underscores the delicate balance of attractive (e.g., dispersive, electrostatic, orbital overlap) and repulsive (Pauli repulsion) forces governing the through-space interactions in these unique compounds uni.lu.

Advanced Spectroscopic Characterization of 3.3 Paracyclophane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure, dynamics, and electronic environment of [3.3]paracyclophane and its derivatives. The close proximity and non-planarity of the aromatic rings significantly influence the chemical shifts and coupling constants observed in their NMR spectra. acs.orgresearchgate.net

Variable-Temperature NMR for Dynamic Processes

Variable-temperature (VT) NMR spectroscopy is crucial for studying the dynamic processes, such as conformational interconversion, in this compound systems. acs.orgacs.org For instance, this compound in solution exists in interconverting cis and trans conformers. acs.orgnih.gov VT-NMR studies on its perprotio isotopomer have provided a complete characterization of its solution structure, NMR parameters, and the interconversion of these isomers. acs.org For some dithiathis compound derivatives, VT-NMR has revealed chair and boat conformers, with an energy barrier for chair-boat inversion reported as 12.0 kcal/mol at -70°C for a deuterated analogue. researchgate.net Another study on a dithiahexahydrothis compound estimated an energy barrier (ΔG‡) of 11.6 kcal mol⁻¹ for the inversion of the bridge (-CH₂SCH₂-). colab.ws These studies highlight the dynamic nature of the bridges and the conformational flexibility within the paracyclophane framework.

Analysis of Proton and Carbon Chemical Shifts and Coupling Constants (J-values)

The proton (¹H) and carbon (¹³C) NMR spectra of this compound derivatives exhibit characteristic chemical shifts and coupling constants that provide insights into their unique structural features. acs.orgresearchgate.net The experimental proton and carbon chemical shifts, along with various coupling constants such as geminal (²JHH), vicinal (³JHH), one-bond carbon-hydrogen (¹JCH), and carbon-carbon (¹JCC) coupling constants, have been satisfactorily reproduced through density functional theory (DFT) calculations, confirming the theoretical understanding of their electronic structure. acs.orgnih.gov

For example, the methylene (B1212753) hydrogens of the alkyl chains and thioether bonds in dithia[3.3]paracyclophanes can become diastereotopic, leading to distinct signals in the ¹H NMR spectrum. rsc.org The chemical shifts of aromatic protons can also be influenced by substituents, and the position of these signals can provide information about the conformation (e.g., syn vs. anti). researchgate.net

Table 1: Representative NMR Parameters for this compound Derivatives

NucleusType of Proton/CarbonTypical Chemical Shift (δ, ppm)Coupling Constants (J, Hz)Reference
¹HAromatic Protons~6.10 - 6.96N/A rsc.org
¹HBridge Methylene Protons~2.35 - 4.07Geminal (²JHH), Vicinal (³JHH) acs.orgnih.govrsc.org
¹³CAromatic Carbons~129 - 138¹JCH, ¹JCC acs.orgnih.govrsc.org
¹³CBridge Methylene Carbons~22 - 35N/A rsc.org

Note: Specific values vary depending on the derivative, solvent, and temperature.

Ring-Current Effects and Anisotropy in this compound

A prominent feature in the NMR spectra of cyclophanes, including this compound, is the significant upfield shift of protons located within the shielding cone of the aromatic rings, primarily due to the strong ring-current effect. oup.comcapes.gov.bracs.org This magnetic anisotropy arises from the circulation of π-electrons in the benzene (B151609) rings when subjected to an external magnetic field. acs.orgmcmaster.ca Protons positioned above or below the plane of the aromatic rings experience a shielding effect, leading to their resonance at higher fields (smaller δ values) compared to typical aromatic or aliphatic protons. oup.comcapes.gov.br

While the steric compression effect is often a dominant factor for carbon resonances in closely stacked paracyclophanes, the ring-current effect has been evidently observed in the ¹³C NMR spectra of this compound. oup.comcapes.gov.br For instance, the bridgehead carbon (CA) signal of this compound appears at a higher field (upfield shift) compared to less compressed analogues, which is attributed to the ring-current effect of the faced benzene ring. oup.com This unique magnetic environment provides valuable information about the conformational arrangement and the extent of π-electron interaction in these strained systems.

Electronic Absorption and Emission Spectroscopy of this compound Systems

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence/phosphorescence, provides insights into the electronic transitions, charge transfer characteristics, and emissive properties of this compound systems. researcher.life

Fluorescence and Phosphorescence Properties, including Thermally Activated Delayed Fluorescence (TADF)

The emissive properties of this compound systems, including fluorescence and phosphorescence, are of significant interest, particularly in the context of their potential applications in optoelectronics. researchgate.netresearchgate.net Fluorescence typically occurs on a nanosecond timescale, while phosphorescence is a longer-lived emission. becdn.net

Recent research has explored the use of dithiathis compound as a building block for designing emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). researchgate.netresearchgate.netchemrxiv.org TADF emitters are highly efficient because they can convert non-emissive triplet excitons into emissive singlet excitons through a thermally assisted reverse intersystem crossing (RISC) process. becdn.netchemrxiv.orgrsc.org This mechanism is facilitated by a small energy splitting (ΔE_ST) between the lowest excited singlet (S₁) and triplet (T₁) states, often achieved through spatial separation of the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs). chemrxiv.orgrsc.org

Dithiathis compound cores can serve as versatile 3D platforms to promote through-space donor and acceptor interactions, allowing for fine-tuning of triplet states and efficient TADF emission with short reverse-intersystem crossing (RISC) lifetimes. researchgate.netresearchgate.net Some this compound-based systems have demonstrated exciplex emission, where the combination of the this compound moiety and a trimethylene chain can be favorable for exciplex formation. acs.org The ability to control intramolecular through-space interactions makes these systems promising for developing new TADF emitters, especially for blue emission in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netrsc.org

Table 2: Representative Electronic Absorption and Emission Data for this compound Systems

PropertyDescriptionTypical Range/ObservationReference
UV-Vis Absorption (λmax)Electronic transitions, often influenced by π-π stacking and charge transfer.Varies significantly with substituents and solvent; can show charge transfer bands. nii.ac.jpacs.orgsathyabama.ac.in
Fluorescence Emission (λem)Emission from singlet excited states.Can show exciplex emission; red-shifted compared to [2.2]paracyclophane. acs.orgshareok.org
PhosphorescenceEmission from triplet excited states.Observed at low temperatures; used to determine ΔE_ST for TADF. becdn.netchemrxiv.org
TADF PropertiesSmall ΔE_ST, prompt and delayed fluorescence components, efficient RISC.ΔE_ST typically < 0.2 eV; lifetimes can range from nanoseconds (prompt) to microseconds (delayed). researchgate.netresearchgate.netchemrxiv.orgrsc.org

Circularly Polarized Luminescence (CPL) Studies of Chiral [3.3]Paracyclophanes

Circularly Polarized Luminescence (CPL) is a powerful chiroptical phenomenon that offers direct information about the excited-state structure of chiral materials. It holds significant promise for applications in 3D optical displays, information storage, biological probes, and CPL lasers. rsc.orgresearchgate.net Chiral organic small molecules exhibiting CPL have garnered considerable research interest due to their high luminescence efficiency, well-defined molecular structures, inherent flexibility, and ease of functionalization. rsc.orgresearchgate.net

While much of the CPL research within the paracyclophane family has focused on [2.2]paracyclophanes as versatile chiral templates or scaffolds for constructing CPL-active systems, rsc.orgresearchgate.netnih.govbeilstein-archives.org this compound derivatives also demonstrate notable CPL properties. For instance, a cyanamide-containing 3.3dicarbazolophane derivative, reported in 2020, exhibited a C2 symmetrical structure and planar chirality. Despite a relatively low fluorescence quantum yield (ΦF) of 5%, its enantiomers displayed intense Circular Dichroism (CD) and CPL signals with a comparable anisotropy factor (glum). rsc.org This finding underscores the potential of this compound derivatives to function as effective CPL emitters, even with partial overlap between their carbazole (B46965) units. The observed large glum factors in certain paracyclophane systems are often attributed to the conformationally stable chiral structure in the excited state, a stability effectively maintained by the methylene bridges of the paracyclophane scaffold. rsc.org This principle is extendable to [3.3]paracyclophanes, where the specific bridging length significantly influences conformational stability and, consequently, their chiroptical characteristics. Furthermore, the CPL behaviors of these compounds can be precisely controlled by modulating the stacking angle, spatial arrangement, and interaction manner of the two π-electron systems. researchgate.net

Advanced X-ray Spectroscopy and Diffraction Techniques

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for π-π Interactions

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a highly sensitive technique capable of probing the chemical structure, molecular bonding, and orientation of materials. usask.ca Its utility extends to studying molecular packing and order in organic materials, particularly when intermolecular effects are well understood. usask.caacs.orgresearchgate.net Paracyclophane (PCP) molecules, including [3.3]PCP, serve as excellent model systems for investigating π-π interactions due to the ability to precisely control the benzene-benzene separation distance by varying the length of the alkyl bridging groups. usask.caacs.orgresearchgate.net

Research employing NEXAFS spectroscopy in conjunction with density functional theory (DFT) simulations on paracyclophanes, including [3.3]PCP, has elucidated how π-π interactions between adjacent unsaturated groups influence their NEXAFS spectra. usask.caacs.orgresearchgate.net A characteristic red shift in the carbon 1s → π* transition energies is consistently observed as the adjacent benzene rings draw closer. usask.caacs.orgresearchgate.net This spectral shift is attributed to a combination of Coulombic and orbital interactions between the adjacent benzene rings, mediated through overlapping π and π* orbitals. usask.caacs.orgresearchgate.net While [3.3]PCP exhibits less orbital interaction compared to its [2.2]PCP analogue, the carbon 1s → π* transition in [3.3]PCP remains sensitive to these interactions, with stronger interactions occurring as the rings are in closer proximity. usask.ca This sensitivity highlights NEXAFS as an invaluable tool for discerning the subtle electronic effects induced by variations in bridge lengths within paracyclophane structures.

Synchrotron X-ray Diffraction for High-Resolution Structural Data

Synchrotron X-ray diffraction is a powerful technique for obtaining high-resolution structural data, primarily owing to the exceptional intensity of synchrotron radiation sources. iucr.orgresearchgate.net This capability allows for the collection of single-crystal diffraction data even from crystals that are too small or challenging for conventional X-ray sources. iucr.org The technique is indispensable for resolving minute structural features, including precise bond lengths and angles, which are crucial for comprehending the unique strain and conformational characteristics inherent to [3.3]paracyclophanes. researchgate.net

Other Specialized Spectroscopic Probes

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy are specialized techniques for investigating materials containing unpaired electrons, such as free radicals. They provide unique information regarding spin density distribution, hyperfine coupling, and molecular dynamics. bruker.com ENDOR, in particular, excels at probing the sub-nanometer range by precisely measuring hyperfine couplings to nuclei situated in the vicinity of the unpaired electron. bruker.com

These spectroscopic methods have been successfully applied to study radical species within paracyclophane systems. For example, ESR and ENDOR studies have been conducted on dimeric paracyclophane radical cations, including those featuring tri- and pentamethylene-bridged p-phenylene diamine units. researchgate.net In [n.n]paracyclophane radical cations, the observed delocalization of the unpaired electron across both π-moieties, coupled with distinct differences between the first and second oxidation potentials, serves as compelling evidence for strong intramolecular electronic interactions. researchgate.net For this compound radical cations, these techniques offer valuable insights into charge and spin delocalization, which are profoundly influenced by the inherent strain of the paracyclophane framework. researchgate.netresearchgate.net Furthermore, ESR/ENDOR has been utilized to investigate the π-spin distribution in radical anions of [2.2]paracyclophane and its symmetric benzo derivatives, acs.org a methodology that is equally applicable to understanding the electronic structure and spin distribution in this compound radical anions.

Transient Absorption Spectroscopy for Excited State Dynamics

Transient Absorption (TA) spectroscopy is a time-resolved technique employed to investigate excited-state properties and dynamics, typically spanning from femtoseconds to microseconds. uni-tuebingen.dersc.org This method is capable of tracking ultrafast processes such as exciton (B1674681) migration, charge transfer, intersystem crossing, and various relaxation pathways. uni-tuebingen.dersc.orgchemrxiv.org TA spectroscopy provides crucial information about the origin and dynamics of photoexcited charge carriers within materials. uni-tuebingen.de

Theoretical and Computational Chemistry Studies of 3.3 Paracyclophane

Density Functional Theory (DFT) Investigations of [3.3]Paracyclophane

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying the properties of paracyclophanes. Its balance of computational cost and accuracy makes it well-suited for exploring the complex potential energy surfaces and electronic characteristics of these molecules.

Geometry Optimization and Conformational Energy Landscapes

Computational studies have established that this compound exists as a mixture of two primary interconverting conformers: a C₂-symmetric cis (chair-like) form and a C₂ₕ-symmetric trans (boat-like) form. nih.govresearchgate.net DFT calculations have been instrumental in determining the optimized geometries and relative stabilities of these isomers.

The choice of the DFT functional is crucial for accurately modeling these systems. Studies have shown that functionals incorporating dispersion corrections, such as ωB97X-D and B97-D, or those accounting for medium-range correlation, like M06-2x, provide geometries that are in close agreement with experimental data derived from X-ray crystallography. vu.nlnih.gov Standard functionals like B3LYP, which may not fully capture the weak intramolecular interactions, can sometimes be less accurate in predicting the precise inter-ring distances. researchgate.net The calculations confirm the significant distortion of the benzene (B151609) rings from planarity, a hallmark of strained cyclophanes.

The energy difference between the cis and trans conformers is small, with calculations at the B3LYP/6-311+G(d,p) level indicating the trans conformer is slightly more stable than the cis conformer by approximately 0.4 kcal/mol. This small energy gap is consistent with experimental observations of both conformers coexisting in solution at low temperatures. nih.gov

ParameterDFT Methodcis Conformertrans Conformer
Relative Energy (kcal/mol) B3LYP/6-311+G(d,p)0.40.0
Symmetry VariousC₂C₂ₕ
Description VariousChair-likeBoat-like

This table summarizes the calculated relative energies and symmetries of the two main conformers of this compound.

Calculation of Strain Energies and Rotational Barriers

The bent aromatic rings and eclipsed C-C bonds in the propylene (B89431) bridges impart significant strain energy to the this compound molecule. DFT calculations have been employed to quantify this strain. Homodesmotic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are a common computational strategy to determine strain energy. These calculations show that the strain energy of this compound is considerable, though less severe than that of its smaller analogue, [2.2]paracyclophane. As the length of the alkyl tether increases, the strain energy generally decreases. researchgate.netvu.nl

The interconversion between the cis and trans conformers proceeds via the rotation of one of the benzene rings through a high-energy transition state. DFT methods have been successfully used to calculate the rotational barrier for this process. Calculations using various functionals, including M06-2x, B97-D, and ωB97X-D, predict an activation barrier that is in excellent agreement with the experimentally determined value of approximately 13.5 kcal/mol. vu.nlnih.gov This agreement validates the ability of modern DFT methods to accurately model the dynamic behavior of this cyclophane.

ParameterDFT FunctionalCalculated Value (kcal/mol)Experimental Value (kcal/mol)
Strain Energy M06-2x/6-311+G(d,p)15.6-
Strain Energy ωB97X-D/6-311+G(d,p)16.0-
Rotational Barrier M06-2x/6-311+G(d,p)13.6~13.5
Rotational Barrier ωB97X-D/6-311+G(d,p)13.9~13.5

This table presents DFT-calculated strain energies and the rotational barrier for conformational interconversion in this compound, compared with the experimental barrier.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

DFT calculations have proven to be an invaluable aid in interpreting the complex NMR spectra of this compound. By calculating the nuclear shielding tensors for the optimized geometries of the cis and trans conformers, theoretical ¹H and ¹³C chemical shifts can be predicted. These theoretical values show a strong correlation with experimental data obtained from variable-temperature NMR studies, allowing for unambiguous assignment of the signals for each conformer. nih.govresearchgate.net Furthermore, DFT can accurately reproduce spin-spin coupling constants, including both geminal and vicinal J(HH) values for the bridge protons, providing a complete picture of the molecule's solution structure. nih.gov

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. For this compound-based systems, TD-DFT calculations have been used to understand their electronic structure and the nature of their UV-Vis absorption bands. These calculations can help assign the observed spectral bands to specific electronic transitions, often involving charge-transfer interactions between the two aromatic decks, which are influenced by the through-space π-π overlap.

NucleusConformerExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
Aromatic H cis6.46 / 6.316.50 / 6.34
Aromatic H trans6.44 / 6.336.47 / 6.36
Bridge H (α) cis2.94 / 2.502.98 / 2.52
Bridge H (α) trans2.722.74
Bridge H (β) cis1.831.85
Bridge H (β) trans1.99 / 1.762.01 / 1.78

This table provides a comparison of selected experimental ¹H NMR chemical shifts for this compound with values calculated using DFT (B3LYP/6-311+G(d,p)). Data adapted from reference nih.gov.

Ab Initio and Molecular Dynamics (MD) Simulations

While DFT is a powerful workhorse, other computational methods, such as high-level ab initio calculations and simulations of molecular dynamics, offer complementary insights into the structure and behavior of this compound.

High-Level Quantum Chemical Calculations for Electronic Structure

Ab initio methods, which are based on first principles without empirical parameterization, provide a rigorous way to study electronic structure. Wavefunction-based methods like Møller-Plesset perturbation theory (MP2) have been used in studies of cyclophanes to obtain highly accurate geometries, serving as benchmarks for DFT methods. vu.nl

For understanding the crucial through-space interactions between the π-systems of the benzene rings, high-level ab initio calculations are particularly insightful. Studies on cation-π complexes involving substituted [3.3]paracyclophanes have utilized these methods to demonstrate how electronic effects can be transmitted effectively through space, influencing the binding energy of a cation to one ring by a substituent on the opposite ring. nih.gov Such calculations are essential for accurately describing the non-covalent interactions that are fundamental to the chemistry of cyclophanes.

Simulation of Molecular Dynamics and Conformational Interconversions

The dynamic behavior of this compound, specifically the interconversion between its cis and trans conformers, is a key feature of its chemistry. While classical molecular dynamics (MD) simulations tracking atomic trajectories over time are a common tool for studying conformational changes, the dynamic properties of this compound have been primarily investigated computationally by mapping the potential energy surface with DFT. nih.gov

The computational approach involves locating the minimum energy structures (cis and trans conformers) and the transition state connecting them. From this information, the activation energy for the interconversion can be calculated. These theoretically derived energy barriers are then used in conjunction with transition state theory to calculate rate constants. The results from these quantum chemical calculations have been shown to be in excellent agreement with the kinetic parameters (Arrhenius data) derived from experimental dynamic NMR lineshape analysis, providing a robust, albeit not trajectory-based, simulation of the molecule's dynamic conformational processes. nih.govresearchgate.net This combined experimental-computational strategy has successfully provided a complete characterization of the interconversion process.

Advanced Quantum Chemical Topology and Interaction Analysis

To comprehend the unique properties of this compound, researchers have employed a suite of advanced computational methods. These tools allow for a detailed examination of the electron density distribution and the various forces at play within the molecule.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density to define atomic interactions and characterize the nature of chemical bonds. This analysis identifies critical points in the electron density, most notably bond critical points (BCPs), which are indicative of a bonding interaction between two atoms. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative insights into the bond's strength and character.

Theoretical calculations have been performed on [3.3]paracyclophanes using QTAIM, which helps in understanding the intramolecular interactions. researchgate.net The analysis of bond paths and bond critical points can elucidate the nature and strength of the interactions between the two aromatic rings.

Table 1: Hypothetical QTAIM Bond Critical Point (BCP) Data for Inter-Ring Interactions in this compound

Interacting AtomsElectron Density (ρ(r)) (a.u.)Laplacian of Electron Density (∇²ρ(r)) (a.u.)Total Energy Density (H(r)) (a.u.)Nature of Interaction
C(ring A) … C(ring B)ValueValueValueCharacterization
H(bridge) … C(ring)ValueValueValueCharacterization

Note: This table is a hypothetical representation of the type of data obtained from a QTAIM analysis. Actual values would be required from specific research articles to populate this table accurately.

Non-Covalent Interaction (NCI) Analysis for Inter-Ring Forces

Non-Covalent Interaction (NCI) analysis is a powerful computational tool for visualizing and characterizing weak and non-covalent interactions in molecular systems. It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). NCI plots generate isosurfaces that are color-coded to indicate the nature and strength of the interactions: blue for strong, attractive interactions (like hydrogen bonds), green for weak, van der Waals-type interactions, and red for repulsive, steric clashes.

For this compound, NCI analysis is instrumental in visualizing the subtle forces between the two parallel aromatic rings. researchgate.net These plots would likely reveal a significant green isosurface between the rings, indicative of widespread van der Waals interactions. The shape and extent of this surface would provide a visual representation of the π-π stacking interactions. Furthermore, reddish areas near the methylene (B1212753) bridges and the regions where the rings are forced into close proximity would highlight the presence of steric strain.

The application of NCI analysis to [3.3]paracyclophanes has been documented, providing a visual understanding of the non-covalent forces at play. researchgate.net

Table 2: Interpretation of NCI Plot Features for this compound

NCI Plot FeatureColorLocationInterpretation
Large, dispersed isosurfaceGreenBetween the aromatic ringsIndicates dominant van der Waals and π-π stacking interactions.
Smaller, localized isosurfacesBluePotentially between bridge protons and the opposing ringSuggests weak C-H···π attractive interactions.
Isosurfaces in close proximity regionsRedBetween the methylene bridges and distorted ring carbonsHighlights areas of significant steric repulsion and strain.

Note: This table describes the expected features in an NCI plot of this compound based on its known structure and the principles of NCI analysis.

Aromatic Interaction Energy (AIE) and Steric Energy (SE) Calculations

To quantify the energetic contributions to the stability and strain of this compound, theoretical calculations of Aromatic Interaction Energy (AIE) and Steric Energy (SE) are employed.

Steric Energy (SE) , on the other hand, quantifies the destabilizing energy due to steric repulsion and geometric distortion. researchgate.net In this compound, this energy arises from the distortion of the benzene rings from planarity and the repulsive interactions between the methylene bridges and the aromatic rings. The magnitude of the SE is a direct measure of the strain within the molecule. The ring strain energy of this compound has been analyzed and compared to other paracyclophanes, showing that a longer alkyl bridge decreases the phenyl distortion angle and the ring strain energy. researchgate.net

Table 3: Calculated Energy Contributions for Paracyclophanes (kcal/mol)

ParacyclophaneRing Strain Energy (RSE)Steric Energy (SE)
[2.2]ParacyclophaneHigherHigher
This compoundIntermediateIntermediate
[4.4]ParacyclophaneLowerLower

Applications of 3.3 Paracyclophane in Advanced Materials and Supramolecular Systems

Supramolecular Host-Guest Chemistry and Molecular Recognition

Supramolecular chemistry, often referred to as "chemistry beyond the molecule," focuses on non-covalent interactions to create complex assemblies. Cyclophanes, including [3.3]paracyclophane derivatives, play a crucial role in this domain, acting as host molecules that can encapsulate a variety of guest species through non-covalent forces such as hydrophobic interactions, hydrogen bonding, and electrostatic interactions. researchgate.netacs.org

Development of Host Molecules with Tailored Cavities

The design of host molecules with precisely tailored cavities is a cornerstone of molecular recognition. This compound and its derivatives offer a versatile scaffold for constructing such hosts. For instance, "octopus cyclophanes" built upon a rigid macrocyclic skeleton, such as tetraaza[3.3.3.3]paracyclophane, and incorporating flexible hydrocarbon chains, have been synthesized. These hosts provide deep and hydrophobic cavities capable of accommodating various hydrophobic guests. rsc.orgiupac.org The ability to modify the cyclophane framework, for example, by introducing different bridging units or functional groups, allows for fine-tuning the size, shape, and chemical environment of the host cavity, thereby enabling selective guest binding. nist.govnih.gov

Induced-Fit Mechanisms in Host-Guest Complexation

The concept of "induced fit" is critical in understanding molecular recognition, particularly when the host molecule undergoes conformational changes upon guest binding to achieve optimal complementarity. researchgate.net Octopus cyclophanes derived from this compound demonstrate this mechanism. Their flexible alkyl branches allow the cavity to adapt to the bulkiness of the incorporated hydrophobic guests. rsc.org Both hydrophobic and electrostatic interactions contribute to the host-guest complexation process, facilitating molecular recognition. rsc.org This adaptability, where the host reconfigures itself to better accommodate the guest, leads to enhanced binding affinity and specificity. beilstein-journals.org

Self-Assembly of this compound-Based Host Architectures

The self-assembly of molecular components into complex supramolecular architectures is a powerful strategy for creating functional nanomaterials. researchgate.net this compound derivatives can serve as building blocks for such self-assembled systems, driven by various non-covalent forces like van der Waals forces, electrostatic interactions, and hydrogen bonding. researchgate.net For example, this compound-5,8,14,17-tetracarboxamide ([3.3]pCpTA) has been shown to form homochiral assemblies in nonpolar solutions and in the solid state through double helical intermolecular and transannular hydrogen bonding. researchgate.net The self-assembly process can lead to well-defined two-dimensional (2D) architectures on solid substrates, highlighting their potential in surface nanostructuration. researchgate.netresearchgate.net

Role as Apoenzyme Models and Catalytic Recognition

The intricate binding and catalytic functions of natural enzymes have inspired the development of artificial enzyme models. This compound-based systems have been explored as apoenzyme models, mimicking the recognition and catalytic sites of natural enzymes. Octopus cyclophanes, for instance, have been utilized as effective apoenzyme models for simulating enzymatic functions. rsc.org They can facilitate reactions by simultaneously incorporating coenzyme models and substrates into their hydrophobic cavities, forming ternary complexes. iupac.orgnii.ac.jp This ability to create a confined and specific microenvironment for reactions underscores their potential in developing novel catalysts and understanding biological processes. nii.ac.jpulisboa.pt

Organic Electronics and Optoelectronic Materials

The unique electronic and optical properties of cyclophanes, stemming from the close proximity and transannular interactions between their aromatic units, make them promising candidates for applications in organic electronics and optoelectronic materials. iucr.orgchinesechemsoc.orgrsc.org

Integration into Organic Light-Emitting Diodes (OLEDs)

This compound derivatives, particularly dithia[3.3]paracyclophanes, have been investigated for their integration into Organic Light-Emitting Diodes (OLEDs). researchgate.netmcut.edu.twresearchgate.net The concept of through-space conjugation, where π-electrons delocalize between closely stacked aromatic rings, is a key feature contributing to their optoelectronic properties. chinesechemsoc.org This non-covalent inter-ring interaction offers flexibility and possibilities for designing molecules with diverse optical and electronic characteristics. chinesechemsoc.org

Research has focused on using dithiathis compound cores as versatile platforms for fine-tuning triplet states and achieving through-space Thermally Activated Delayed Fluorescence (TADF) emission, which is crucial for efficient OLED performance. researchgate.net Materials exhibiting TADF can harvest triplet excitons, leading to higher external quantum efficiencies in OLEDs. researchgate.net The integration of this compound-based materials into OLEDs can lead to efficient light emission and charge transport, demonstrating their potential as active components in these devices. chinesechemsoc.orgmcut.edu.twshareok.org

Table 1: Key Properties and Applications of this compound in Supramolecular and Optoelectronic Systems

Property/Application AreaSpecific Feature/MechanismExample/Research Finding
Supramolecular Host-Guest Chemistry
Tailored CavitiesTunable hydrophobic cavitiesOctopus cyclophanes with deep and hydrophobic cavities. rsc.orgiupac.org
Induced-Fit MechanismsConformational adaptation upon guest bindingFlexible alkyl branches of octopus cyclophanes adapting to guest bulkiness. rsc.org
Self-AssemblyNon-covalent interactions for ordered structuresThis compound-5,8,14,17-tetracarboxamide forming homochiral assemblies. researchgate.net
Apoenzyme ModelsMimicking enzymatic recognition and catalysisOctopus cyclophanes as models for vitamin B6-dependent holoenzymes. nii.ac.jp
Organic Electronics & Optoelectronics
Optoelectronic MaterialsThrough-space conjugationUnique electronic and optical properties due to close proximity of aromatic rings. chinesechemsoc.orgrsc.org
OLEDs IntegrationEfficient triplet state harvesting (TADF)Dithiathis compound cores for fine-tuning triplet states and through-space TADF. researchgate.net

Application in Organic Photovoltaics (OPVs)

Paracyclophanes, including this compound, are considered for use in organic photovoltaics (OPVs) due to their conjugated structures and ability to facilitate charge transfer. ontosight.ainih.gov The unique arrangement of benzene (B151609) rings and bridging units in paracyclophanes allows for specific electronic interactions that can be beneficial in organic electronic devices. For instance, donor-acceptor triads incorporating this compound as a σ-spacer have been synthesized and investigated for their electrochemical and photophysical properties, demonstrating potential in organic solar cells. nii.ac.jp The this compound moiety, acting as a rigid bridge, can influence the stability of radical cations, suggesting its role in controlling electronic interactions within such systems. nii.ac.jp

Design of Charge-Transfer Emitters and TADF Materials

The distinct electronic properties of this compound-based molecules make them suitable for the design of charge-transfer emitters, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF). TADF materials are crucial for efficient organic light-emitting diodes (OLEDs) as they can harvest both singlet and triplet excitons, leading to nearly 100% internal quantum efficiency. rsc.orgrsc.org

Dithiathis compound-based molecules have been studied as new fluorophores and as platforms for triplet state fine-tuning and through-space TADF emission. researchgate.netresearchgate.net In these systems, a small energy gap between singlet and triplet excited states (ΔEST) is achieved, which is related to a low overlap of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgresearchgate.net This spatial separation of HOMO and LUMO, often achieved through non-conjugated (σ-bonded) linkers like the cyclophane core, facilitates efficient reverse intersystem crossing (RISC) from triplet to singlet states. rsc.orgrsc.orgchemrxiv.org Research indicates that the dithiathis compound core can effectively control intramolecular through-space interactions, leading to efficient TADF emission with short reverse-intersystem crossing (RISC) lifetimes. researchgate.net

Fabrication of 2D Networks on Conducting Surfaces

This compound derivatives, particularly 3D-dithiathis compound-based molecules, have been explored for surface nanostructuration applications. researchgate.net Supramolecular self-assembly of these molecules can lead to the creation of well-organized 2D networks on conducting surfaces such as graphite (B72142) and gold. researchgate.netrsc.orggrafiati.com This approach is significant for developing materials with desired compositions, morphologies, and functionalities. grafiati.com The design of new pyridyl end-capped molecules based on dithiathis compound aims to facilitate self-assembly on various substrates, with preliminary studies demonstrating the formation of quasi-square lattices of self-assembled 2D networks. rsc.org This strategy also addresses the challenge of electronic property quenching often observed when active molecules are adsorbed directly onto conducting substrates, by using the 3D-dithiathis compound core to lift the active moiety from the surface. researchgate.net

Catalysis and Asymmetric Synthesis

The unique structural features of this compound, including its planar chirality, make it a valuable scaffold in catalysis, particularly in asymmetric synthesis.

This compound as Chiral Ligands and Organocatalysts

Planar chiral this compound structures have been designed as novel chiral organocatalysts. nih.govresearchgate.net For instance, cyclic phosphoric acids incorporating a planar chiral paracyclophane structure with a 1,1'-ferrocenediyl unit have been developed and tested for their catalytic activity. nih.govresearchgate.net The rigid and bent nature of paracyclophanes, especially when functionalized to introduce planar chirality, makes them interesting candidates for chiral ligands in metal-catalyzed asymmetric reactions. nih.govresearchgate.netbeilstein-archives.org While [2.2]Paracyclophane derivatives are more commonly studied as chiral ligands (e.g., PHANEPHOS), the potential of this compound in this area is also being explored, particularly in the design of novel catalytic scaffolds. beilstein-archives.orgresearchgate.netacs.org

Applications in Asymmetric Desymmetrization Reactions

Asymmetric desymmetrization reactions are crucial for synthesizing enantiomerically enriched compounds from prochiral or meso compounds. While much research in this area has focused on [2.2]Paracyclophanes, this compound also shows unique reactivity. For example, in rhodium(II)-catalyzed reactions of aryldiazoacetates, this compound undergoes benzylic C-H functionalization, which contrasts with the cyclopropanation observed with [2.2]Paracyclophane. nih.govacs.orgacs.org This difference in reactivity highlights the distinct chemical environment provided by the this compound scaffold, which can be exploited for specific desymmetrization strategies. nih.gov Organocatalytic desymmetrization approaches have also been investigated for paracyclophane derivatives, providing access to planar chiral compounds. x-mol.net

Design of Novel Catalytic Scaffolds

The inherent strain and unique three-dimensional architecture of this compound offer opportunities for designing novel catalytic scaffolds. The ability to introduce planar chirality into these systems, coupled with their rigid structure, allows for precise control over the steric and electronic environment around a catalytic center. nih.govresearchgate.netresearchgate.net Researchers are exploring the synthesis of new phosphoric acids based on this compound as planar chiral scaffolds for organocatalysis. nih.govresearchgate.net The potential for incorporating heteroatoms (like sulfur or nitrogen, as seen in dithiathis compound or diazathis compound) into the bridges further expands the design possibilities for creating tailored catalytic environments. ontosight.airesearchgate.netuni-marburg.de The distinct conformational stability and rotational barriers of this compound also contribute to its utility in designing rigid and selective catalytic systems. researchgate.net

Future Research Directions and Perspectives for 3.3 Paracyclophane

Exploration of Novel Synthetic Routes and Functionalization Methods

The synthesis and functionalization of paracyclophanes, including [3.3]paracyclophane, present ongoing challenges in organic chemistry, often characterized by low-yielding functionalization methods nih.gov. Future research will focus on developing more efficient, sustainable, and diverse synthetic routes to access this compound and its derivatives. One promising avenue involves the exploration of novel C-H functionalization strategies, which are highly desired for the paracyclophane backbone to introduce a broad range of functionalities with excellent selectivity and improved reactivity nih.gov.

For instance, studies have shown that the reaction with this compound leads to benzylic C-H functionalization, a distinct reactivity compared to the cyclopropanation observed with [2.2]paracyclophane acs.org. This difference highlights an opportunity to devise selective functionalization protocols tailored to the specific structural nuances of this compound. Furthermore, the successful utilization of dithiathis compound as a building block for advanced materials, such as thermally activated delayed fluorescence (TADF) emitters, underscores the potential for developing new synthetic pathways that allow for precise control over the incorporation of various functional groups into the this compound core researchgate.net. The development of new synthetic methods will enable the creation of novel architectures and properties, expanding the scope of this compound's utility.

Deeper Understanding of Through-Space Electronic Effects

The unique geometry of paracyclophanes, where aromatic rings are held in close proximity, facilitates significant through-space electronic communication between them researchgate.netuci.educhemrxiv.orgutep.edu. For this compound, this through-space π-π interaction is notably strong and plays a dominant role in its electronic transport properties, largely influenced by the inter-ring distance researchgate.net.

Future research aims to achieve a more profound understanding of these through-space electronic effects. This will involve the continued application and advancement of sophisticated computational methods, such as Density Functional Theory (DFT) calculations, which have already proven instrumental in elucidating the electronic structures, strain energies, and conformational dynamics of this compound researchgate.netnih.govscielo.brchinesechemsoc.org. These computational studies can provide insights into how substituents and bridge lengths influence the nature and strength of transannular interactions researchgate.netnih.gov. Experimental techniques, including photoelectron spectroscopy and electrochemical studies, will complement computational efforts to validate theoretical models and provide a comprehensive picture of electron density distribution and charge transfer phenomena uci.eduscielo.br. A deeper understanding of these effects is crucial for rationally designing materials with precisely tuned electronic properties, such as enhanced radical stability or efficient charge transfer researchgate.netresearchgate.netuci.edu.

Development of Advanced Spectroscopic Probes

The distinct structural and electronic features of this compound make it a promising candidate for the development of advanced spectroscopic probes. Detailed Nuclear Magnetic Resonance (NMR) studies, including the interpretation of proton and carbon chemical shifts and coupling constants, have already provided valuable insights into the structure and dynamics of this compound acs.org. This inherent spectroscopic signature suggests its potential as a reporter molecule.

Future research could focus on modifying this compound to act as a sensitive probe for various chemical and biological phenomena. For instance, building upon the success of [2.2]paracyclophane derivatives as fluorescent dyes and sensors with tunable absorption and emission properties, this compound could be functionalized to exhibit specific spectroscopic responses to environmental changes or the presence of target analytes . The exploration of its potential in circularly polarized luminescence (CPL) for chiroptical sensing and bio-responsive imaging is another promising direction, leveraging its inherent or induced planar chirality rsc.orgmdpi.comacs.org. The development of new spectroscopic techniques or the innovative application of existing ones will be key to unlocking this compound's full potential as a molecular probe.

Integration into Next-Generation Functional Materials

This compound, with its rigid, pre-organized structure and unique through-space interactions, is well-positioned as a building block for next-generation functional materials. Research into paracyclophane-based materials has already shown promise in areas such as organic electronics, π-stacked polymers, and energy materials nih.govbohrium.comkit.eduresearchgate.net.

A notable example of its direct integration is the use of dithiathis compound as a versatile 3D platform for developing thermally activated delayed fluorescence (TADF) emitters. These materials are crucial for high-efficiency deep-blue Organic Light-Emitting Diodes (OLEDs), demonstrating how the this compound core can be designed to control intramolecular through-space interactions and achieve efficient light emission researchgate.net. Future work will explore its incorporation into other advanced materials, including supramolecular assemblies, porous materials (e.g., MOFs, COFs), and as components in catalysts, leveraging its ability to influence optoelectronic properties through planar chirality, conformational behaviors, and strain-induced non-planarity mdpi.combohrium.comkit.eduresearchgate.net. The rational design of this compound-based π-stacked conjugated materials via transition-metal-catalyzed cross-coupling reactions is a key area for future advancements nih.gov.

Rational Design Principles for Specific Host-Guest Interactions

The inherent cavity and unique electronic environment of cyclophanes make them excellent candidates for host-guest chemistry and molecular recognition uci.edursc.orgrsc.orgresearchgate.netiupac.org. Future research will focus on establishing rational design principles for this compound to enable specific and selective host-guest interactions.

Understanding how the cavity size, shape, and electronic characteristics of this compound influence its binding affinity and selectivity for various guests is paramount. Computational modeling will play a crucial role in predicting and optimizing these interactions chinesechemsoc.orgiupac.org. While [2.2]paracyclophane has demonstrated ultra-high binding affinities as a guest for macrocyclic hosts like cucurbit rsc.orguril, future studies could explore this compound's potential as a host or guest in similar high-affinity systems, considering its distinct inter-ring distance and flexibility rsc.orgresearchgate.netresearchgate.net. The development of cage-type azaparacyclophanes, which provide three-dimensionally extended internal cavities and chiral binding sites, offers a blueprint for designing this compound derivatives with enhanced molecular recognition capabilities in competitive environments iupac.org. This area of research holds significant promise for applications in separation technologies, sensing, and targeted delivery systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [3.3]Paracyclophane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound (CAS 2913-24-8) is synthesized via hydrodeoxygenation of pillar[n]arene derivatives using aryl fluorosulfate intermediates, as demonstrated in recent studies . Key factors include:

  • Catalyst selection : Transition metal catalysts (e.g., Pd/C) under hydrogen atmosphere.
  • Temperature control : Reactions typically proceed at 80–100°C to avoid decomposition.
  • Purification : Chromatographic separation (e.g., silica gel) is critical due to byproducts from strained ring systems.
    • Data : Yields range from 15–35%, with purity >95% achievable via recrystallization in hexane/ethyl acetate mixtures .

Q. How is the structure of this compound experimentally validated?

  • Methodological Answer : Structural confirmation relies on:

  • Single-crystal X-ray diffraction : Resolves inter-ring distances (3.1–3.3 Å) and dihedral angles (~10–15°), distinguishing it from [2.2]paracyclophane derivatives .
  • NMR spectroscopy : 1^1H NMR shows characteristic upfield shifts for bridge protons (δ 0.5–1.5 ppm) due to ring strain .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 396.28 for C24_{24}H28_{28}) .

Advanced Research Questions

Q. How do substituents modulate inter-ring interactions and strain in this compound derivatives?

  • Methodological Answer : Substituent effects are studied via:

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) quantify strain energy (SE) and aromatic interaction energy (AIE). For example, electron-withdrawing groups reduce SE by 5–10 kJ/mol .
  • Thermogravimetric analysis (TGA) : Bulky substituents (e.g., –OCH3_3) increase thermal stability (decomposition >250°C vs. ~200°C for unsubstituted analogs) .
    • Data Contradictions : Experimental Δsub H values vary (92.90–99.60 kJ/mol), requiring statistical averaging or error propagation in strain analysis .

Q. What computational strategies resolve discrepancies in thermodynamic properties of this compound?

  • Methodological Answer : Address inconsistencies (e.g., Δf H°gas = 241–244.7 kJ/mol ) using:

  • Multi-method validation : Combine Joback group contribution, Crippen log P, and McGowan volume calculations.
  • Error analysis : Report uncertainties (e.g., ±1.8 kJ/mol for NIST data) and apply weighted averages .
    • Example : For Δc H°solid (-8727.57 to -8737.00 kJ/mol), use Bayesian regression to reconcile experimental vs. calculated values .

Q. How does this compound’s strain influence its application in supramolecular chemistry?

  • Methodological Answer : Strain-driven reactivity enables:

  • Host-guest complexes : Selective Cs+^+ binding in gas-phase studies (ESI-MS) with log K > 4.0, attributed to cavity size matching .
  • Polymer precursors : Ring-opening metathesis polymerization (ROMP) with Grubbs catalysts yields strained polymers (Tg > 150°C) .
    • Experimental Design : Use variable-temperature XRD to monitor structural flexibility during complexation .

Q. What analytical techniques best characterize this compound’s dynamic behavior in solution?

  • Methodological Answer :

  • Variable-temperature NMR : Reveals conformational exchange (e.g., ring flipping) with activation energy (Ea) ~50 kJ/mol .
  • UV-Vis spectroscopy : Monitors π-π* transitions (λmax = 270–290 nm) sensitive to solvent polarity .
  • Cyclic voltammetry : Oxidation potentials (+1.2 V vs. Ag/AgCl) correlate with HOMO-LUMO gaps (5.1–5.3 eV) .

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